1-(4-Fluorophenyl)ethanamine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

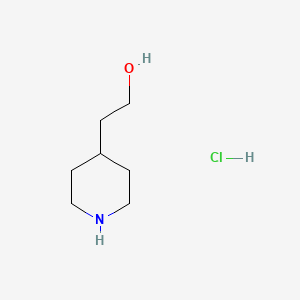

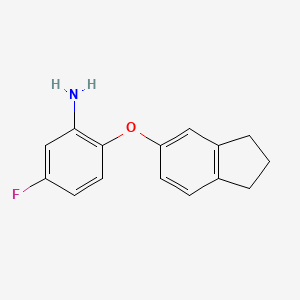

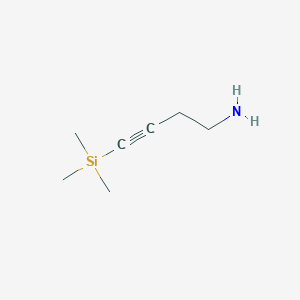

“1-(4-Fluorophenyl)ethanamine hydrochloride” is a chemical compound with the IUPAC name (1S)-1-(4-fluorophenyl)ethanamine hydrochloride .

Molecular Structure Analysis

The molecular formula of “1-(4-Fluorophenyl)ethanamine hydrochloride” is C8H11ClFN . The average mass is 175.631 Da and the monoisotopic mass is 175.056412 Da .Chemical Reactions Analysis

The compound “1-(4-Fluorophenyl)ethanamine hydrochloride” is used in nucleophilic substitution reactions . It has also been used in the synthesis of novel thioureas with diuretic and saluretic activity .Physical And Chemical Properties Analysis

The physical form of “1-(4-Fluorophenyl)ethanamine hydrochloride” is described as a white to yellow powder or crystals . It is stored at room temperature .Applications De Recherche Scientifique

Synthesis and Analytical Characterizations

1-(4-Fluorophenyl)ethanamine hydrochloride has been investigated for its potential in various clinical applications, with some derivatives functioning as NMDA receptor antagonists. A study focused on the syntheses and comprehensive analytical characterizations of related substances, highlighting their chemical properties and potential applications (Dybek et al., 2019).

Antiamoebic Activity

Research into the antiamoebic activity of compounds containing N-substituted ethanamine tails, preceded by reactions involving 2-chloro N-substituted ethanamine hydrochloride, has shown promising results. These studies provide insights into the potential medical applications of such compounds (Zaidi et al., 2015).

Multifunctional Biocide Applications

The derivative 2-(Decyithio)Ethanamine Hydrochloride has been identified as a multifunctional biocide with applications in cooling water systems, showcasing its broad-spectrum activity against bacteria, fungi, and algae (Walter & Cooke, 1997).

Isotope-Enriched Derivatives for Scientific Studies

The preparation of isotopically enriched derivatives of N-methyl-2-(4-nitrophenoxy)ethanamine hydrochlorides has been documented, facilitating studies in various scientific fields (Yilmaz & Shine, 1988).

Potential in Antiarrhythmic Drugs

A derivative, hydrochloride 1-(4-fluorophenyl)-1-(4-nitrobenzoylamino)-2-(N-ethyl-4-piperidyl)-ethane, has been synthesized and studied for its antiarrhythmic activity, leading to clinical trials as a class III antiarrhythmic drug (Glushkov et al., 2011).

NK(1) Receptor Antagonist Development

Efficient stereoselective synthesis of the orally active NK(1) receptor antagonist Aprepitant has been reported, involving direct condensation of N-benzyl ethanolamine with glyoxylic acid. This research highlights the compound's potential in pharmacological applications (Brands et al., 2003).

Histamine H1-Agonistic Activity

2-Phenylhistamines, synthesized with various substituents, have been studied for their histamine H1-agonistic activity, providing insights into potential therapeutic applications (Zingel et al., 1990).

Optical Detection of Mercury

A novel sensor based on 2-[3-(2-aminoethylthio)propylthio]ethanamine for selective optical detection of mercury has been developed, demonstrating the compound's application in environmental monitoring (Wanichacheva et al., 2009).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, H332, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Propriétés

IUPAC Name |

1-(4-fluorophenyl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN.ClH/c1-6(10)7-2-4-8(9)5-3-7;/h2-6H,10H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBYCTXPTBWSAMJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)F)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClFN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Fluorophenyl)ethanamine hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3,4-Dihydro-1(2H)-quinolinyl]-5-fluoroaniline](/img/structure/B1319324.png)

![5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine](/img/structure/B1319336.png)

![N-[3-(4-Amino-2-fluorophenoxy)phenyl]-N,N-dimethylamine](/img/structure/B1319343.png)

![Ethyl 4-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1319358.png)